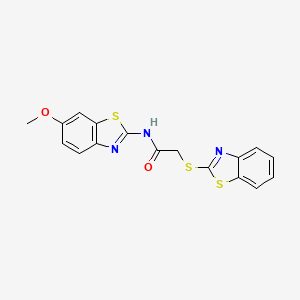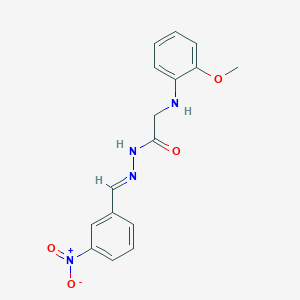![molecular formula C23H20Cl2N2O B11539977 N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide is a complex organic compound featuring an anthracene moiety linked to a cyclopropane ring via a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the condensation of anthracene-9-carbaldehyde with hydrazine to form the corresponding hydrazone.
Cyclopropanation: The hydrazone is then subjected to cyclopropanation using a suitable reagent such as dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide.
Final Coupling: The resulting cyclopropane derivative is then coupled with 2,2-dichloroethenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.
Reduction: The hydrazide linkage can be reduced to form the corresponding amine.
Substitution: The dichloroethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N’-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide can serve as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound can be used as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence. It can be employed in the study of biological systems, including the tracking of molecular interactions and cellular processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The hydrazide linkage is known for its bioactivity, making this compound a candidate for further pharmacological studies.
Industry
In materials science, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: Similar in structure but with a benzimidazole moiety.
N’-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide: Similar but with variations in the substituents on the cyclopropane ring.
Uniqueness
The unique combination of the anthracene moiety with the cyclopropane ring and the dichloroethenyl group in N’-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide provides distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and stability.
Propriétés
Formule moléculaire |
C23H20Cl2N2O |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H20Cl2N2O/c1-23(2)19(12-20(24)25)21(23)22(28)27-26-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-13,19,21H,1-2H3,(H,27,28)/b26-13+ |
Clé InChI |
NVAQMBCHVWXZDG-LGJNPRDNSA-N |
SMILES isomérique |
CC1(C(C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)
![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)

![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)


![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
